molecular formula C14H11Cl3OS B2436458 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene CAS No. 338792-76-0

2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene

Cat. No.: B2436458
CAS No.: 338792-76-0
M. Wt: 333.65
InChI Key: YYFQSQLIKPHDLA-UHFFFAOYSA-N
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Description

“2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene” is a compound that has been studied in the context of its role as a metabolite of the pesticide DDT . It is formed through photochemical degradation of DDT and has been detected in various biotic and abiotic samples .


Synthesis Analysis

The synthesis of this compound involves photochemical generation, chemical synthesis, and isolation . It consists of both cis- and trans-2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene .


Molecular Structure Analysis

The molecular structure of this compound includes both cis- and trans-2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene . Both stereoisomers were resolved by gas chromatography on a polar capillary column .


Chemical Reactions Analysis

The compound is a metabolite of DDT, formed through photochemical UV degradation . It has been detected in more than 60 biotic (e.g., marine mammals, birds, human milk) and abiotic samples (fat deposits in kitchen hoods) from different areas all over the world .

Future Directions

The future directions for the study of this compound could involve further investigation into its formation, distribution, and potential effects on the environment and organisms. As it is a metabolite of DDT, understanding its properties and impacts could contribute to the broader understanding of the environmental and health effects of DDT .

Properties

IUPAC Name

2,4-dichloro-1-[2-(4-chlorophenyl)sulfanylethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3OS/c15-10-1-4-12(5-2-10)19-8-7-18-14-6-3-11(16)9-13(14)17/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFQSQLIKPHDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCOC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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